
Potassium (3,3-difluorocycloheptyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is an organoboron compound that features a trifluoroborate group attached to a difluorocycloheptyl ring. This compound is part of a class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,3-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of a difluorocycloheptyl halide with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium (3,3-difluorocycloheptyl)trifluoroboranuide, generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of boron-containing drugs.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of potassium (3,3-difluorocycloheptyl)trifluoroboranuide involves the formation of a boron-carbon bond through the interaction of the trifluoroborate group with various electrophiles. This interaction facilitates the transfer of the boron moiety to the target molecule, enabling the formation of complex organic structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 3,4-dichlorophenyltrifluoroborate
- Potassium (3-chlorophenyl)trifluoroborate
- Potassium (3,3-difluorocyclopentyl)trifluoroboranuide
Uniqueness
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is unique due to its difluorocycloheptyl ring, which imparts distinct steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H11BF5K |
|---|---|
Molekulargewicht |
240.07 g/mol |
IUPAC-Name |
potassium;(3,3-difluorocycloheptyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)4-2-1-3-6(5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
PGPGDWMQEWDAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCCCC(C1)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
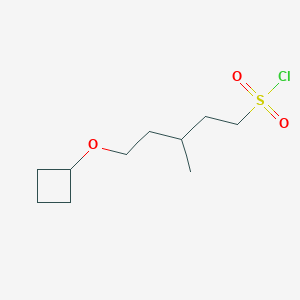
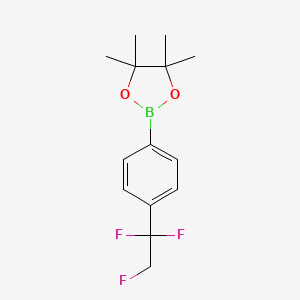
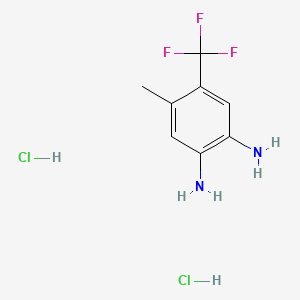
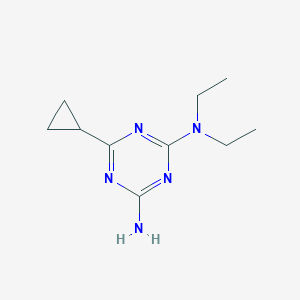
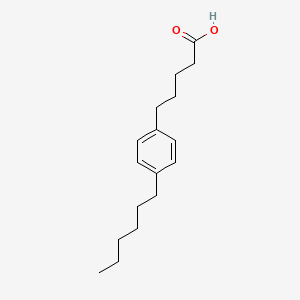
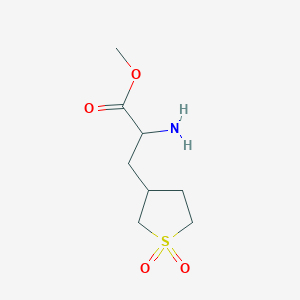
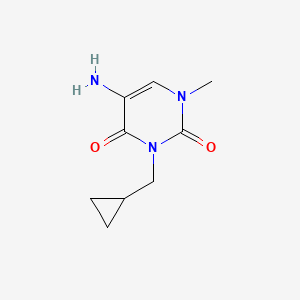
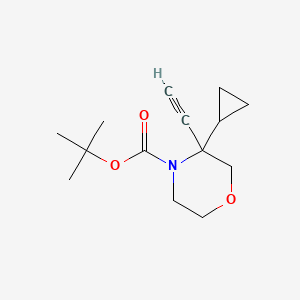

![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
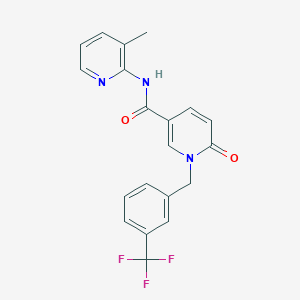
![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
